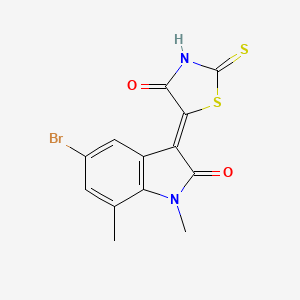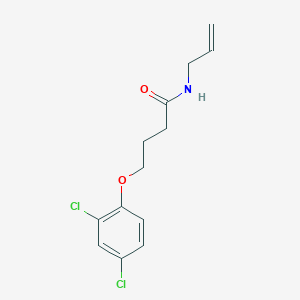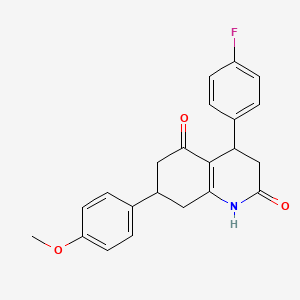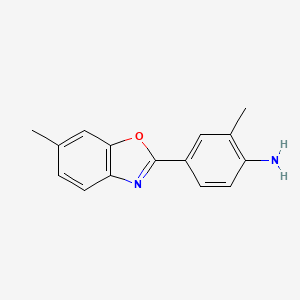![molecular formula C21H31FN4O B4627827 2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)
2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler molecules. For example, the synthesis of benzohydrazide derivatives and their metal complexes involves refluxing specific precursors in ethanol, a common solvent for facilitating organic reactions (Asegbeloyin et al., 2014). This method could be analogous to synthesizing the target compound, where strategic functional group transformations and metal-catalyzed reactions may be employed.
Molecular Structure Analysis
X-ray crystallography is a powerful technique for determining the molecular structure of compounds. Studies often reveal nonplanar molecule configurations and the presence of intermolecular hydrogen bonding, which can significantly influence the compound's physical and chemical properties. For instance, compounds with piperazine and benzyl moieties have been analyzed to show specific molecular conformations and bonding patterns (Özbey et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups. For compounds containing fluorophenyl and pyrazolyl groups, specific reactions include oxidative transformations and the formation of complexes with metals, which can be utilized in various chemical and biological applications (Aggarwal et al., 2007). These reactions are crucial for synthesizing derivatives with potential pharmacological activities.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. The arrangement of atoms and the presence of specific functional groups can lead to unique intermolecular interactions, affecting the compound's state and behavior under different conditions. Studies on similar compounds provide insights into how structural features influence physical properties (Chumakov et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Screening
- Compounds with structural similarities to 2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol have been synthesized and screened for their pharmacological activities. For example, derivatives containing benzothiazoles and pyrazoles have shown potent activity against various microbial strains (Raparla et al., 2013).
Antimicrobial Activity
- Certain thiazolo[3, 2]pyridines containing pyrazolyl moiety have been synthesized and shown to exhibit antimicrobial activities. These compounds are structurally related to the chemical and demonstrate the potential of such molecules in microbial inhibition (El‐Emary et al., 2005).
Biological Activity and Potential Therapeutic Uses
- Research has been conducted on similar compounds, focusing on their biological activities, including their potential as therapeutic agents. For example, certain pyrazol-4-ylidene derivatives have shown cytotoxic activity against human leukemia cells and some Gram-positive bacteria, indicating their potential in cancer treatment and antibacterial therapies (Asegbeloyin et al., 2014).
Antitumor Activity
- Novel benzofuran-2-yl pyrazole pyrimidine derivatives, which share structural similarities with the chemical , have been synthesized and evaluated for their antitumor activity. These compounds have shown promise in inhibiting cancer cell growth, suggesting potential applications in cancer treatment (El-Zahar et al., 2011).
Synthesis of Antitumor Agents
- Studies have also been conducted on the synthesis of antitumor agents using compounds structurally related to 2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol. For instance, the synthesis of PMX 610, a benzothiazole derivative with antitumor properties, has been explored (Mondal et al., 2014).
Eigenschaften
IUPAC Name |
2-[4-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN4O/c1-17(2)6-10-25-12-11-24(16-20(25)7-13-27)15-18-14-19(22)4-5-21(18)26-9-3-8-23-26/h3-5,8-9,14,17,20,27H,6-7,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPXTBOHLZRVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC(=C2)F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)

![(2-{[5-{[(2,4-dimethylphenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4627816.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4627824.png)
![4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)